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Compound of Interest

Compound Name: Glucovanillin

Cat. No.: B4299294

An In-Depth Technical Guide to the Spectral Characterization of Glucovanillin

For researchers, scientists, and professionals in drug development, the precise
characterization of molecules is paramount. This guide provides a comprehensive overview of
the spectral data used to identify and characterize glucovanillin, a key precursor to vanillin.
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for glucovanillin, along with the experimental protocols for acquiring
these spectra.

Spectroscopic Data for Glucovanillin
Characterization

The structural elucidation of glucovanillin is achieved through a combination of spectroscopic
techniques. The data presented below has been compiled from various scientific sources to
provide a comprehensive reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both
1H and 3C NMR data are crucial for the characterization of glucovanillin.

Table 1: 'H and 13C NMR Spectral Data for Glucovanillin in Methanol-da
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Position 13C Chemical Shift 'H Chemical Shift 'H-H Coupling
(Pppm) (Ppm) Constant (Hz)

Vanillin Moiety

1 153.51 - -

2 151.29 7.513 -

3 111.82 7.492 -

4 132.86 - -

5 126.94 7.307 -

6 116.57 - -

7 (CHO) 192.99 9.829 -

8 (OCHs) 56.65 3.912 -

Glucose Moiety

1 101.81 5.065 -

2' 74.71 3.539 -

3 78.39 3.484 -

4 71.23 3.401 -

5' 77.87 3.481 -

6'a 62.44 3.883 -

6'b 3.689

Table 2: 1H and 3C NMR Spectral Data for Glucovanillin in DMSO-de[1]
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Position 13C Chemical Shift (ppm) 1H Chemical Shift (ppm)
Vanillin Moiety
CHO 191.66 9.86 (s, 1H)

7.52 (dd, J = 8.3, 1.5 Hz, 1H),
151.78, 149.34, 130.56,

Aromatic C 7.43 (d,J=1.4Hz, 1H), 7.28
125.43, 114.58, 110.52
(d, J =8.4 Hz, 1H)

OCHs 55.70 3.84 (s, 3H)

Glucose Moiety

C-1 99.41 5.09 (d, J = 5.2 Hz, 1H)

c-2' 73.11 3.48-3.45 (m, 1H)

c-3' 77.17 3.66 (dd, J = 11.2, 4.7 Hz, 1H)
c-4' 69.58 3.40-3.37 (m, 1H)

C-5' 76.84 3.20-3.14 (m, 1H)

C-6' 60.62 3.30-3.25 (m, 2H)

5.39 (d, J = 4.4 Hz, 1H), 5.16
(d, J = 3.7 Hz, 1H), 5.09 (d, J =
5.2 Hz, 1H), 4.59 (t, J = 5.6 Hz,
1H)

OH .

Infrared (IR) Spectroscopy

While specific IR spectral data for isolated glucovanillin is not readily available in the reviewed
literature, FTIR spectroscopy is a common technique used in the broader analysis of vanilla
extracts containing glucovanillin. For reference, the characteristic IR absorption bands for its
aglycone, vanillin, are provided below. The spectrum of glucovanillin would be expected to
show additional strong absorptions corresponding to the O-H and C-O stretching of the glucose
moiety.

Table 3: Characteristic IR Peaks for Vanillin
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Functional Group

Vibrational Mode

Wavenumber (cm~?)

Phenolic O-H Stretch ~3200-3400 (broad)
Aldehyde C-H Stretch ~2850 and ~2750
Aromatic C-H Stretch ~3000-3100
Aldehyde C=0 Stretch ~1665

Aromatic C=C Stretch ~1590 and ~1510
Ether C-O-C Asymmetric Stretch ~1270

Ether C-O-C Symmetric Stretch ~1030

Phenolic C-O Stretch ~1200

Aromatic C-H Out-of-plane bend ~860

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule,
confirming its molecular weight and offering insights into its fragmentation patterns.

Table 4. Mass Spectrometry Data for Glucovanillin

lonization Method m/z Interpretation
LSIMS 315 [M+H]*
LSIMS 153 [Vanillin+H]* (Fragment)

HRESI-MS 313.0927 [M-H]~

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following
protocols are based on established methods for the spectral characterization of glucovanillin.

NMR Spectroscopy
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Sample Preparation: A sample of purified glucovanillin is dissolved in an appropriate

deuterated solvent, such as methanol-d4 or DMSO-des.

Instrumentation: *H and 3C NMR spectra are typically acquired on a Bruker AM-300 wide-

bore NMR spectrometer or equivalent.

IH NMR Parameters:

o Frequency: 300.13 MHz

o Probe: 5-mm dual *H/*3C probe

o Temperature: 25 °C

o Reference: Residual protonated methanol at 3.30 ppm.

13C NMR Parameters:

o Frequency: 75.468 MHz

o Probe: 10-mm broad-band probe

o Temperature: 27 °C

o Reference: Deuterated methanol at 49.0 ppm.

Data Analysis: *H chemical shift positions and coupling constants can be determined by

spectral simulation software. 2D NMR experiments such as HETCOR and HMBC are used to

assign 13C chemical shifts.

Mass Spectrometry (LSIMS)

Sample Preparation: Approximately 1 ug of dried glucovanillin is dissolved in 5 pL of a

glycerol matrix on the probe tip.

Instrumentation: A Fisons 70-250 SEQ instrument or a similar static probe liquid secondary

ion mass spectrometer is used.

Parameters: The spectrum is recorded by scanning from an m/z of 60 to 600.
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Visualization of Key Relationships and Workflows

Visual diagrams are essential for understanding complex relationships and processes. The
following diagrams were created using the DOT language to illustrate key aspects of
glucovanillin chemistry and characterization.

B-glucosidase
(hydrolysis)

B-glucosidase

Click to download full resolution via product page

Glucovanillin

Caption: Hydrolysis of Glucovanillin to Vanillin and Glucose.
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Caption: Experimental Workflow for Glucovanillin Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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